1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile
Overview
Description
1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C13H13ClFN. It is a slightly yellow crystalline powder with a melting point of 76°C and a predicted boiling point of 354.4±42.0°C . This compound is used in various chemical applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl cyanide with cyclohexanone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with target molecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile can be compared with similar compounds, such as:
- 1-(2-Fluorophenyl)cyclohexanecarbonitrile
- 1-(2-Chlorophenyl)cyclohexanecarbonitrile
- 1-Phenyl-1-cyclohexanecarbonitrile
These compounds share structural similarities but differ in their halogen substituents, which can influence their reactivity and applications. The presence of both chlorine and fluorine atoms in this compound makes it unique, as it combines the properties of both halogens, potentially enhancing its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN/c14-10-5-4-6-11(15)12(10)13(9-16)7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFXEJWTWHLDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361462 | |
Record name | 1-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-95-0 | |
Record name | 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214262-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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